molecular formula C14H23N B13261993 (4-Methylpentan-2-yl)(1-phenylethyl)amine

(4-Methylpentan-2-yl)(1-phenylethyl)amine

Cat. No.: B13261993
M. Wt: 205.34 g/mol
InChI Key: UMTFSWBNAPSMSY-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is known for its unique structure, which includes both a methylpentyl and a phenylethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)(1-phenylethyl)amine typically involves the reaction of 4-methylpentan-2-amine with 1-phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-yl)(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

(4-Methylpentan-2-yl)(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpentan-2-yl)(1-phenylethyl)amine: Unique due to its specific structural arrangement.

    This compound derivatives: Variations in the substituents on the phenylethyl group can lead to different chemical and biological properties.

    Other amines with similar structures: Compounds like (4-methylpentan-2-yl)amine or (1-phenylethyl)amine.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)pentan-2-amine

InChI

InChI=1S/C14H23N/c1-11(2)10-12(3)15-13(4)14-8-6-5-7-9-14/h5-9,11-13,15H,10H2,1-4H3

InChI Key

UMTFSWBNAPSMSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

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